molecular formula C13H28N2 B6330496 2-Methyl-1-(octan-2-yl)piperazine CAS No. 1240572-81-9

2-Methyl-1-(octan-2-yl)piperazine

Cat. No.: B6330496
CAS No.: 1240572-81-9
M. Wt: 212.37 g/mol
InChI Key: DWUSIMXKIRNGMX-UHFFFAOYSA-N
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Description

2-Methyl-1-(octan-2-yl)piperazine is a chemical compound with the molecular formula C13H28N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by a piperazine ring substituted with a methyl group and an octan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(octan-2-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production of piperazine derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(octan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(octan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. . This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

2-Methyl-1-(octan-2-yl)piperazine can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used as an anti-anginal drug.

    Ranolazine: Used to treat chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: Another antipsychotic.

    Indinavir: An antiretroviral drug.

    Sitagliptin: Used to treat diabetes.

    Vestipitant: An investigational drug for treating nausea and vomiting.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared

Properties

IUPAC Name

2-methyl-1-octan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-4-5-6-7-8-12(2)15-10-9-14-11-13(15)3/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUSIMXKIRNGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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